8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride
Brand Name: Vulcanchem
CAS No.: 1780964-59-1
VCID: VC2900320
InChI: InChI=1S/C9H15F2N.ClH/c10-9(11)3-1-8(2-4-9)5-6-12-7-8;/h12H,1-7H2;1H
SMILES: C1CC(CCC12CCNC2)(F)F.Cl
Molecular Formula: C9H16ClF2N
Molecular Weight: 211.68 g/mol

8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride

CAS No.: 1780964-59-1

Cat. No.: VC2900320

Molecular Formula: C9H16ClF2N

Molecular Weight: 211.68 g/mol

* For research use only. Not for human or veterinary use.

8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride - 1780964-59-1

Specification

CAS No. 1780964-59-1
Molecular Formula C9H16ClF2N
Molecular Weight 211.68 g/mol
IUPAC Name 8,8-difluoro-2-azaspiro[4.5]decane;hydrochloride
Standard InChI InChI=1S/C9H15F2N.ClH/c10-9(11)3-1-8(2-4-9)5-6-12-7-8;/h12H,1-7H2;1H
Standard InChI Key AWPRMDVJKLGPSS-UHFFFAOYSA-N
SMILES C1CC(CCC12CCNC2)(F)F.Cl
Canonical SMILES C1CC(CCC12CCNC2)(F)F.Cl

Introduction

Chemical Structure and Identification

Molecular Architecture

The compound features a spirocyclic system where two cyclohexane rings share a single carbon atom (designated as the "spiro" atom). At this position, two fluorine atoms are attached, while the nitrogen atom resides in the smaller ring. This configuration creates a bicyclic framework with distinct steric and electronic properties. The hydrochloride salt enhances solubility in polar solvents, a critical factor for biological assays .

PropertyValue
Molecular FormulaC₉H₁₆ClF₂N
Molecular Weight211.68 g/mol
CAS Number1780964-59-1
PubChem CID105465585 (parent compound)
SMILESC1CC(CCC12CCNC2)(F)F.Cl

Stereochemical Considerations

The spirocyclic system imposes rigidity, reducing conformational flexibility. The 8,8-difluoro substitution creates a sterically hindered environment, which may influence reactivity and binding interactions. No stereoisomers are reported due to the symmetry of the spirocyclic core .

Physical and Chemical Properties

Thermodynamic Characteristics

While specific data on melting points or boiling points are unavailable, the hydrochloride salt is stable at ambient temperatures. Storage recommendations include protection from moisture and light to prevent degradation .

Solubility and Stability

The compound exhibits moderate solubility in organic solvents such as DMSO and ethanol. In aqueous solutions, solubility can be improved through sonication or gentle heating. Stability studies indicate degradation under prolonged exposure to acidic or strongly basic conditions .

SolventSolubilityHandling Notes
DMSOHighUse as stock solution (10 mM)
EthanolModerateAvoid prolonged exposure to air
WaterLowRequires sonication/heating

Reactivity Profile

The nitrogen atom in the spirocyclic system participates in acid-base reactions, forming stable salts. Fluorine atoms contribute to electron-withdrawing effects, enhancing electrophilicity at adjacent carbons. Potential reactions include nucleophilic substitutions and coordination with metal ions.

Synthesis and Manufacturing

Purification and Yield Optimization

Column chromatography and recrystallization are employed to isolate the hydrochloride salt. Typical yields range from 40–60% depending on reaction conditions. Key challenges include controlling stereochemistry and minimizing side reactions during fluorination .

HazardRisk LevelPrecaution
Acute toxicity (ingestion)ModerateAvoid ingestion; use fume hood
Skin/eye irritationHighWear gloves, goggles
Respiratory irritationModerateUse respirator in dusty conditions

Research Applications and Biological Activity

Analytical Characterization

Critical analytical techniques include:

  • NMR spectroscopy: Confirming spirocyclic structure and fluorine environments.

  • Mass spectrometry: Verifying molecular weight (211.68 g/mol) and isotopic pattern .

Comparative Analysis with Related Compounds

Structural Analogues

The spiro[4.5]decane system differs significantly from smaller spirocycles (e.g., spiro[2.4]heptane), offering distinct physical properties:

CompoundMolecular WeightSolubilityApplication
8,8-Difluoro-2-azaspiro[4.5]decane HCl211.68 g/molModerateDrug design intermediate
7,7-Difluoro-5-azaspiro[2.4]heptane~154 g/molLowCatalytic studies

Fluorine Substitution Effects

Difluoro substitution at the spiro atom creates a unique electronic environment:

  • Increased lipophilicity: Enhances bioavailability.

  • Reduced basicity: Stabilizes the hydrochloride salt.

Future Research Directions

Pharmacological Screening

Priority should be given to:

  • In vitro assays: Testing against kinase panels or receptor-binding assays.

  • ADME profiling: Evaluating absorption, distribution, metabolism, and excretion.

Synthetic Optimization

Key challenges include:

  • Scalable synthesis: Developing high-yielding, cost-effective routes.

  • Stereoselective fluorination: Controlling regioselectivity during fluorination steps.

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